molecular formula C19H18F3N3O2 B2908956 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034301-62-5

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2908956
CAS No.: 2034301-62-5
M. Wt: 377.367
InChI Key: ZSSPDOMJOYCREY-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a structurally complex molecule featuring a pyridine-3-carboxamide core substituted with a trifluoromethyl group at position 4. The compound is further modified by a 2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl side chain at the carboxamide nitrogen.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-25(2)14(16-9-12-5-3-4-6-15(12)27-16)11-24-18(26)13-7-8-17(23-10-13)19(20,21)22/h3-10,14H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSPDOMJOYCREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the Dimethylamino Group: This step might involve the alkylation of an amine precursor.

    Attachment of the Nicotinamide Group: This could be done through amide bond formation using nicotinic acid derivatives and coupling reagents.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

6-(Trifluoromethyl)pyridine-3-carboxamide with Indazole/Indazolyl Substituents

  • Example Compound : N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methanesulfonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide ()
    • Core : Indazole-pyridine hybrid.
    • Key Features :
  • Methanesulfonylethyl and hydroxypropan-2-yl groups on indazole.
  • Trifluoromethylpyridine-carboxamide linkage.
    • Comparison : Unlike the target compound, this derivative lacks a benzofuran moiety but shares the trifluoromethylpyridine-carboxamide motif. The indazole core may enhance π-π stacking interactions in biological targets compared to the benzofuran group.

Pyridine-3-Carboxamide with Cyclopropane/tert-Butyl Substituents

  • Example Compound : 6-[5-(Cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide ()
    • Core : Pyridine-3-carboxamide with aryl and branched alkyl substituents.
    • Key Features :
  • Cyclopropylcarbamoyl and fluoro-methylphenyl groups.
  • Branched alkyl chain (2,2-dimethylpropyl) at the carboxamide nitrogen.

Furo[2,3-b]pyridine Derivatives

Furopyridine-Carboxamide with Fluorophenyl and Trifluoroethylamino Groups

  • Example Compound: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (-7) Core: Furo[2,3-b]pyridine. Key Features:
  • Fluorophenyl and trifluoroethylamino substituents.
  • Tert-butylcarbamoyl group on the phenyl ring. Comparison: The furopyridine core differs from the benzofuran-pyridine hybrid in the target compound. The trifluoroethylamino group may confer similar metabolic stability to the trifluoromethyl group in the target molecule.

Dihydropyridine Derivatives

1,4-Dihydropyridine-3-Carboxamides with Thioether Substituents

  • Example Compounds : AZ257 and AZ331 ()
    • Core : 1,4-Dihydropyridine.
    • Key Features :
  • Thioether-linked oxoethyl or bromophenyl groups.
  • Methoxyphenyl and cyano substituents.

Structural and Functional Analysis

Substituent Effects

Compound Core Structure Key Substituents Potential Impact References
Target Compound Pyridine-3-carboxamide + benzofuran Dimethylaminoethyl, trifluoromethyl Enhanced lipophilicity and basicity N/A
Indazole-pyridine hybrid () Indazole-pyridine Methanesulfonylethyl, hydroxypropan-2-yl Improved metabolic stability
Furopyridine derivative (-7) Furo[2,3-b]pyridine Trifluoroethylamino, tert-butylcarbamoyl Increased steric bulk
Dihydropyridine () 1,4-Dihydropyridine Thioether, cyano Redox-active scaffold

Research Findings and Implications

  • Trifluoromethyl Group : Shared across multiple analogs (), this group enhances lipophilicity and resistance to oxidative metabolism.
  • Synthetic Complexity: The dimethylaminoethyl-benzofuran side chain in the target compound may require specialized coupling conditions, contrasting with the more straightforward amidation steps in furopyridine derivatives ().

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a complex arrangement that includes a benzofuran moiety, a dimethylamino group, and a trifluoromethyl pyridine component. This unique structure contributes to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Properties : Studies suggest that the compound may provide neuroprotection against neurotoxic agents. For instance, it has been shown to inhibit oxidative stress and reduce inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
  • Antidepressant-like Effects : In animal models, administration of this compound has resulted in significant antidepressant-like behaviors, suggesting its potential role in treating mood disorders .
  • Cognitive Enhancement : Preliminary studies indicate that the compound may enhance cognitive functions, particularly in models of cognitive impairment. It appears to improve memory and learning capabilities by modulating neurotransmitter systems .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Oxidative Stress : The compound has been found to reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .
  • Modulation of Neurotransmitter Systems : It influences the levels of key neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .

Case Studies

Study ReferenceObjectiveFindings
Study 1 Evaluate neuroprotective effectsDemonstrated significant reduction in neuronal cell death in vitro.
Study 2 Assess antidepressant-like activityShowed increased locomotion and decreased immobility in forced swim tests.
Study 3 Investigate cognitive enhancementImproved performance in memory tasks compared to control groups.

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